2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
Overview
Description
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a formyl group and a pyridine ring substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-formylpiperazine with 3-cyanopyridine under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(4-Carboxypiperazin-1-yl)pyridine-3-carbonitrile.
Reduction: 2-(4-Aminopiperazin-1-yl)pyridine-3-carbonitrile.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and cyano groups play crucial roles in these interactions, facilitating the binding to the target molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a pyrimidine ring instead of a pyridine ring.
2-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile: Similar structure with a phenyl group instead of a formyl group.
Uniqueness
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a formyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSNBQWSKTOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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